molecular formula C19H9Br2Cl2O5S- B008802 Bromochlorophenol Blue sodium salt CAS No. 102185-52-4

Bromochlorophenol Blue sodium salt

Cat. No.: B008802
CAS No.: 102185-52-4
M. Wt: 580.0 g/mol
InChI Key: KGDDIJKLMLNSCH-YVLHZVERSA-M
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Mechanism of Action

Target of Action

Bromochlorophenol Blue sodium salt is a conjugated polyaryl dye . It is primarily used as a pH indicator and a surfactant . It has been used in colorimetric sensor arrays for detection and identification of sugars .

Mode of Action

As a pH indicator, this compound changes color in response to changes in the hydrogen ion concentration . It exhibits a transition interval from 3.0 to 4.6, changing from yellow to blue . This color change is due to the compound’s interaction with hydrogen ions in the solution, which alters the structure of the dye molecule and results in a different absorption spectrum .

Biochemical Pathways

It is known that the compound can act as a proton donor and can be used to enhance radiation-induced reactions . This suggests that it may interact with biochemical pathways involving proton transfer or radiation exposure.

Pharmacokinetics

Its high solubility in water and ethanol suggests that it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as the route of administration and the presence of other compounds in the system.

Result of Action

The primary result of this compound’s action is a visible color change in response to changes in pH . This makes it useful in various applications, such as pH testing and the detection of sugars . On a molecular level, the compound’s interaction with hydrogen ions leads to structural changes in the dye molecule, altering its absorption spectrum and resulting in a color change .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of other compounds in the solution . For example, the compound’s color change is dependent on the hydrogen ion concentration, which is directly related to the pH of the solution . Additionally, the compound’s efficacy as a surfactant and its stability could be affected by factors such as temperature and the presence of other surfactants or solvents in the solution.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bromochlorophenol Blue sodium salt involves several steps:

    Synthesis of Bromochlorophenol Red: Chlorophenol red is dissolved in glacial acetic acid, and bromine is added slowly under stirring. The temperature is then increased to 65°C to 75°C and maintained for 4 to 7 hours.

    Conversion to Bromochlorophenol Blue: The resulting bromochlorophenol red is dissolved in a sodium hydroxide solution. Activated carbon is added to decolorize the solution, which is then filtered. The solution undergoes reduced pressure distillation until its volume is reduced to one-third.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Bromochlorophenol Blue sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in acid-base reactions, the primary product is the color-changed form of the indicator .

Properties

CAS No.

102185-52-4

Molecular Formula

C19H9Br2Cl2O5S-

Molecular Weight

580.0 g/mol

IUPAC Name

2-[(E)-(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

InChI

InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28/h1-8,24H,(H,26,27,28)/p-1/b17-10-

InChI Key

KGDDIJKLMLNSCH-YVLHZVERSA-M

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/2\C=C(C(=O)C(=C2)Br)Cl)/C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-]

SMILES

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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